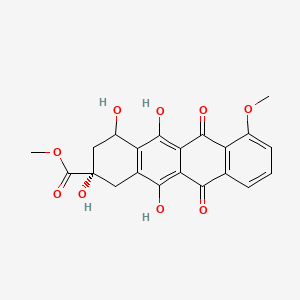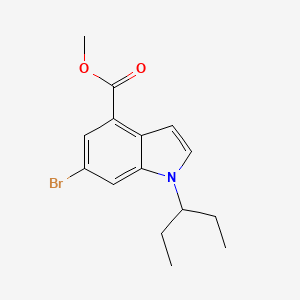![molecular formula C28H30O8S B11827506 [(1R,2S,10S,11S,15S)-14-(2,2-dioxo-5H-oxathiol-4-yl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] furan-2-carboxylate](/img/structure/B11827506.png)
[(1R,2S,10S,11S,15S)-14-(2,2-dioxo-5H-oxathiol-4-yl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “[(1R,2S,10S,11S,15S)-14-(2,2-dioxo-5H-oxathiol-4-yl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[88001,1702,7011,15]octadeca-3,6-dien-14-yl] furan-2-carboxylate” is a complex organic molecule with a unique structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core structure and the introduction of functional groups. Common synthetic routes may include:
Cyclization Reactions: To form the pentacyclic core.
Functional Group Transformations: To introduce the oxathiol and furan rings.
Protecting Group Strategies: To protect sensitive functional groups during intermediate steps.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysis: Using catalysts to enhance reaction rates.
Purification Techniques: Such as chromatography and crystallization.
Scale-Up Considerations: Ensuring reactions are efficient and safe on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May lead to the formation of ketones or carboxylic acids.
Reduction: May result in alcohols or alkanes.
Substitution: May produce halogenated compounds or other derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential drug candidate for treating diseases.
Industry: As a precursor for manufacturing advanced materials.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds may include other pentacyclic molecules with furan and oxathiol rings. Examples include:
Pentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl derivatives: .
Furan-2-carboxylate derivatives: .
Uniqueness
The uniqueness of the compound lies in its specific combination of rings and functional groups, which may confer unique reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C28H30O8S |
|---|---|
Peso molecular |
526.6 g/mol |
Nombre IUPAC |
[(1R,2S,10S,11S,15S)-14-(2,2-dioxo-5H-oxathiol-4-yl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] furan-2-carboxylate |
InChI |
InChI=1S/C28H30O8S/c1-16-11-21-20-7-6-17-12-19(29)8-9-25(17,2)28(20)23(35-28)13-26(21,3)27(16,18-14-34-37(31,32)15-18)36-24(30)22-5-4-10-33-22/h4-5,8-10,12,15-16,20-21,23H,6-7,11,13-14H2,1-3H3/t16?,20-,21-,23?,25-,26-,27?,28-/m0/s1 |
Clave InChI |
WMAGSHQFHXSDSB-DAOBBGGXSA-N |
SMILES isomérico |
CC1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@@]35C(O5)C[C@@]2(C1(C6=CS(=O)(=O)OC6)OC(=O)C7=CC=CO7)C)C |
SMILES canónico |
CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C6=CS(=O)(=O)OC6)OC(=O)C7=CC=CO7)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl (5-bromothiazolo[5,4-B]pyridin-2-YL)carbamate](/img/structure/B11827434.png)


![(4aR,6S,7R,8R,8aS)-7-azido-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B11827453.png)

![5-bromo-2-N-[(4-methoxyphenyl)methyl]pyridine-2,3-diamine](/img/structure/B11827464.png)



![[(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanol](/img/structure/B11827482.png)

![tert-Butyl (3-chloro-5-cyano-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11827488.png)
